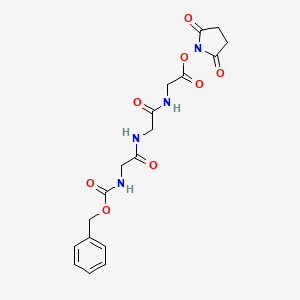

Z-Gly-Gly-Gly-OSu

Description

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O8/c23-13(20-10-17(27)30-22-15(25)6-7-16(22)26)8-19-14(24)9-21-18(28)29-11-12-4-2-1-3-5-12/h1-5H,6-11H2,(H,19,24)(H,20,23)(H,21,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTQMBDPUZSXHOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CNC(=O)CNC(=O)CNC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Z-Gly-Gly-Gly-OSu: Structure, Synthesis, and Applications in Bioconjugation and Drug Development

Abstract

This technical guide provides a comprehensive analysis of N-benzyloxycarbonyl-triglycine N-hydroxysuccinimide ester (Z-Gly-Gly-Gly-OSu), a key reagent in modern biochemistry and pharmaceutical sciences. The document elucidates the molecule's structural components, detailing the roles of the benzyloxycarbonyl (Z) protecting group, the triglycine linker, and the N-hydroxysuccinimide (OSu) ester. A detailed, field-proven protocol for its synthesis is provided, followed by in-depth methodologies for its application in bioconjugation and as a flexible linker in targeted drug delivery systems. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound for the precise chemical modification of biomolecules.

Introduction: The Architectural Logic of this compound

This compound is a trifunctional molecule meticulously designed for covalent modification of primary amines on biomolecules. Its structure is a testament to the principles of rational chemical design, where each component serves a distinct and vital purpose.

-

The Benzyloxycarbonyl (Z) Group: This N-terminal protecting group provides a stable yet removable shield for the amine terminus of the triglycine peptide. Its stability to a wide range of reaction conditions, coupled with its susceptibility to cleavage under specific catalytic hydrogenation conditions, allows for controlled deprotection, a critical aspect in multi-step peptide synthesis and modification.

-

The Triglycine (Gly-Gly-Gly) Linker: The three glycine residues form a flexible and hydrophilic spacer arm. This linker is particularly advantageous in bioconjugation as it can effectively distance the conjugated molecule from the parent biomolecule, minimizing potential steric hindrance and preserving the biological activity of both entities. The inherent flexibility of the polyglycine chain allows for conformational freedom, which can be crucial for the interaction of the conjugated moiety with its target.

-

The N-Hydroxysuccinimide (OSu) Ester: The OSu ester is a highly reactive moiety that selectively acylates primary amines (e.g., the side chain of lysine residues or the N-terminus of proteins) to form stable amide bonds. This reaction proceeds efficiently under mild, aqueous conditions, making it ideal for the modification of sensitive biological molecules. The N-hydroxysuccinimide byproduct is water-soluble and easily removed during purification.

Physicochemical and Quantitative Data

A summary of the key quantitative data for this compound and its precursors is presented in the table below for easy reference and comparison.

| Property | Z-Gly-Gly-Gly-OH | This compound |

| CAS Number | 2566-20-3 | 138346-57-3 |

| Molecular Formula | C14H17N3O6 | C18H20N4O8 |

| Molecular Weight | 323.30 g/mol | 420.37 g/mol |

| Appearance | White to off-white solid | White to off-white powder |

| Solubility | Soluble in methanol.[1] | Slightly soluble in Acetonitrile and DMSO. |

| Storage Temperature | Room Temperature | -20°C |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is a two-step process commencing with the synthesis of the Z-protected triglycine precursor, followed by its activation with N-hydroxysuccinimide.

Synthesis of Z-Gly-Gly-Gly-OH

This protocol is adapted from established methods for peptide synthesis.[1]

Materials:

-

Z-Gly-OH (N-benzyloxycarbonyl-glycine)

-

Glycylglycine

-

Triethylamine (TEA)

-

Methanol

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve Z-Gly-OH (1 equivalent) and glycylglycine (1 equivalent) in methanol.

-

Base Addition: Add triethylamine (2 equivalents) to the solution to act as a base.

-

Reaction: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Quenching and Extraction: Once the reaction is complete, remove the methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with 1M HCl, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield crude Z-Gly-Gly-Gly-OH.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure Z-Gly-Gly-Gly-OH.

Activation of Z-Gly-Gly-Gly-OH to this compound

This protocol utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent to form the active NHS ester.[2]

Materials:

-

Z-Gly-Gly-Gly-OH

-

N-Hydroxysuccinimide (NHS)

-

Dicyclohexylcarbodiimide (DCC)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Dicyclohexylurea (DCU) byproduct

Procedure:

-

Dissolution: In a flame-dried, argon-purged round-bottom flask, dissolve Z-Gly-Gly-Gly-OH (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous DCM or THF.

-

Cooling: Cool the solution to 0°C in an ice bath.

-

DCC Addition: Add a solution of DCC (1.1 equivalents) in anhydrous DCM or THF dropwise to the cooled solution with constant stirring.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight. A white precipitate of dicyclohexylurea (DCU) will form.

-

Filtration: Filter the reaction mixture to remove the DCU precipitate.

-

Concentration: Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purification and Storage: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes). The final product should be stored under desiccated conditions at -20°C to prevent hydrolysis.

Caption: Synthesis of this compound.

Mechanism of Action: Amine Acylation

The utility of this compound lies in its ability to efficiently acylate primary amines. The reaction proceeds via a nucleophilic acyl substitution mechanism.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of a primary amine (e.g., the ε-amino group of a lysine residue) attacks the electrophilic carbonyl carbon of the OSu ester.

-

Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.

-

Leaving Group Departure: The intermediate collapses, and the N-hydroxysuccinimide anion departs as a stable leaving group.

-

Amide Bond Formation: The final product is a stable amide bond between the triglycine linker and the target biomolecule.

This reaction is highly efficient in the pH range of 7-9, which is compatible with most biological systems.

Caption: Amine Acylation Mechanism.

Applications in Bioconjugation and Drug Development

Protocol for Protein Bioconjugation

This protocol describes the general procedure for conjugating this compound to a model protein, such as Lysozyme.

Materials:

-

Protein solution (e.g., Lysozyme in Phosphate Buffered Saline, PBS, pH 7.4)

-

This compound stock solution (freshly prepared in anhydrous DMSO)

-

Reaction buffer (e.g., PBS, pH 8.0)

-

Quenching solution (e.g., 1M Tris-HCl, pH 8.0)

-

Size-exclusion chromatography (SEC) column for purification

Procedure:

-

Protein Preparation: Prepare a solution of the protein at a known concentration in the reaction buffer.

-

Reagent Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO at a concentration 10-20 times higher than the desired final reaction concentration.

-

Conjugation Reaction: Add the this compound stock solution to the protein solution with gentle vortexing. The molar ratio of the reagent to the protein will depend on the desired degree of labeling and should be optimized empirically. A common starting point is a 5- to 20-fold molar excess of the NHS ester.

-

Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.

-

Quenching: Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM. This will consume any unreacted NHS ester.

-

Purification: Purify the protein conjugate from unreacted reagent and byproducts using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS, pH 7.4).

-

Characterization: Characterize the conjugate by methods such as SDS-PAGE to confirm the increase in molecular weight and MALDI-TOF mass spectrometry to determine the degree of labeling.

This compound as a Linker in Antibody-Drug Conjugates (ADCs)

This compound can serve as a flexible and hydrophilic linker in the construction of ADCs.[3][4] The triglycine spacer can enhance the solubility and pharmacokinetic properties of the ADC.

Conceptual Workflow:

-

Antibody Modification: The antibody is typically modified to introduce a reactive handle, often by reducing interchain disulfide bonds to generate free thiols.

-

Linker-Payload Synthesis: A cytotoxic drug (payload) is first conjugated to a bifunctional linker that contains a maleimide group on one end (for reaction with the antibody's thiols) and a primary amine on the other.

-

Activation and Conjugation: this compound is then reacted with the amine-functionalized linker-payload to introduce the Z-protected triglycine spacer.

-

Deprotection and Final Conjugation: The Z-group is removed via catalytic hydrogenation, revealing a primary amine. This amine can then be further modified or directly conjugated to another moiety if required, or the payload-linker construct is conjugated to the antibody.

Caption: this compound in ADC construction.

Trustworthiness and Self-Validating Systems

The protocols described herein are designed to be self-validating. The progress of each reaction can be monitored by standard analytical techniques:

-

TLC: For monitoring the synthesis of Z-Gly-Gly-Gly-OH and its subsequent activation.

-

SDS-PAGE: To visually confirm the increase in molecular weight of the protein after conjugation.

-

Mass Spectrometry (MALDI-TOF or ESI): To confirm the molecular weight of the synthesized compounds and to determine the precise degree of labeling in bioconjugates.[5]

Conclusion

This compound is a versatile and powerful reagent for the chemical modification of biomolecules. Its well-defined structure, predictable reactivity, and the flexibility of its triglycine linker make it an invaluable tool for researchers in peptide synthesis, bioconjugation, and drug development. The protocols and principles outlined in this guide provide a solid foundation for the successful application of this important chemical entity.

References

- 1. Z-GLY-GLY-GLY-OH synthesis - chemicalbook [chemicalbook.com]

- 2. CN103204905A - Method for synthesizing tetra-glycylglycine - Google Patents [patents.google.com]

- 3. Linker Design for the Antibody Drug Conjugates: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antibody-drug conjugates: recent advances in conjugation and linker chemistries - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to Z-Gly-Gly-Gly-OSu: A Core Reagent for Precise Peptide Elongation

This guide provides a comprehensive technical overview of N-α-Benzyloxycarbonyl-triglycine N-hydroxysuccinimide ester (Z-Gly-Gly-Gly-OSu), a key reagent for the strategic incorporation of triglycine motifs in peptide synthesis. Tailored for researchers, chemists, and professionals in drug development, this document delves into the core chemical properties, synthesis, and application of this compound, emphasizing the scientific rationale behind its use and providing detailed, field-proven methodologies.

Introduction: The Strategic Importance of Triglycine Moieties and the Role of this compound

In the landscape of peptide chemistry and drug design, the incorporation of specific amino acid sequences is paramount to achieving desired biological activity, stability, and pharmacokinetic profiles. The triglycine (Gly-Gly-Gly) motif, owing to its inherent flexibility and hydrophilicity, is frequently employed as a linker or spacer in complex peptides and bioconjugates. It can modulate the distance between functional domains, improve solubility, and reduce steric hindrance, thereby optimizing the therapeutic efficacy of a molecule.

This compound emerges as a critical tool for the precise and efficient introduction of this triglycine unit. The benzyloxycarbonyl (Z) group provides robust protection of the N-terminus, preventing unwanted side reactions during coupling, while the N-hydroxysuccinimide (OSu) ester activates the C-terminal carboxyl group for efficient amide bond formation. This strategic design allows for the direct, one-step incorporation of the triglycine segment, streamlining the synthetic process and minimizing the potential for impurities.

Core Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application. The following table summarizes the key characteristics of this compound.

| Property | Value | Source(s) |

| CAS Number | 138346-57-3 | [1][2][3][4] |

| Molecular Formula | C₁₈H₂₀N₄O₈ | [1][2] |

| Molecular Weight | 420.38 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| Melting Point | Data not available. Estimated to be in the range of 160-180 °C based on similar Z-protected peptide-OSu esters. | |

| Solubility | Soluble in polar organic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO). Limited solubility in water. | [5] |

| Storage Conditions | Store at -20°C in a dry, inert atmosphere to prevent hydrolysis of the OSu ester. | [3] |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through the activation of the C-terminal carboxylic acid of Z-Gly-Gly-Gly-OH with N-hydroxysuccinimide (NHS) in the presence of a coupling agent, most commonly a carbodiimide such as N,N'-dicyclohexylcarbodiimide (DCC).

Rationale for Method Selection

The use of DCC/NHS for the formation of active esters is a well-established and reliable method in peptide chemistry. DCC facilitates the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid. This intermediate is then attacked by NHS to form the more stable and still highly reactive NHS ester, with the concomitant formation of dicyclohexylurea (DCU), a urea byproduct that is largely insoluble in many organic solvents and can be easily removed by filtration. This two-step, one-pot process minimizes side reactions and generally provides high yields of the desired activated ester.

Experimental Protocol: Synthesis of this compound

Materials:

-

Z-Gly-Gly-Gly-OH

-

N-Hydroxysuccinimide (NHS)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve Z-Gly-Gly-Gly-OH (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous DCM or THF. Stir the solution at room temperature until all solids have dissolved.

-

Activation: Cool the solution to 0°C in an ice bath. In a separate container, dissolve DCC (1.1 equivalents) in a minimal amount of anhydrous DCM or THF.

-

Coupling: Slowly add the DCC solution to the stirred Z-Gly-Gly-Gly-OH/NHS solution at 0°C.

-

Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: a. Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of cold, anhydrous DCM or THF. b. Combine the filtrates and evaporate the solvent under reduced pressure to obtain a crude solid.

-

Purification: a. Redissolve the crude product in a minimal amount of ethyl acetate. b. If any residual DCU is present, it can be further removed by filtration. c. Purify the product by recrystallization from an appropriate solvent system, such as ethyl acetate/hexane, to yield pure this compound as a white solid. d. Dry the final product under vacuum.

Application in Peptide Synthesis: Coupling of this compound

This compound is a highly efficient reagent for the solution-phase elongation of peptide chains. The activated OSu ester readily reacts with the free amino group of a peptide or amino acid ester to form a stable amide bond.

Mechanism of Coupling

The coupling reaction proceeds via a nucleophilic acyl substitution mechanism. The deprotonated primary amine of the incoming amino acid or peptide acts as a nucleophile, attacking the carbonyl carbon of the OSu ester. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to form the desired peptide bond and release N-hydroxysuccinimide as a byproduct. The reaction is typically carried out in the presence of a non-nucleophilic base to ensure the amine component is deprotonated and to neutralize any acidic species.

Caption: Mechanism of peptide bond formation using this compound.

Experimental Protocol: Solution-Phase Peptide Coupling

Materials:

-

This compound

-

Amino acid or peptide with a free N-terminus (e.g., H-Ala-OMe)

-

Anhydrous Dimethylformamide (DMF)

-

N,N-Diisopropylethylamine (DIPEA)

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

Procedure:

-

Dissolution: Dissolve the amine component (e.g., H-Ala-OMe, 1 equivalent) in anhydrous DMF.

-

Base Addition: Add DIPEA (2-3 equivalents) to the solution to act as a non-nucleophilic base.

-

Coupling Reaction: In a separate flask, dissolve this compound (1.1-1.2 equivalents) in anhydrous DMF and add this solution dropwise to the stirred amine solution at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by TLC until the starting amine is consumed (typically 2-4 hours).

-

Work-up: a. Dilute the reaction mixture with ethyl acetate. b. Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution (to remove unreacted starting materials and NHS), and brine. c. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purification: The crude product can be purified by silica gel column chromatography or recrystallization to yield the pure Z-protected tetrapeptide.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. arctomsci.com [arctomsci.com]

- 3. This compound, CasNo.138346-57-3 Dayang Chem (Hangzhou) Co.,Ltd. China (Mainland) [dayang.lookchem.com]

- 4. 2899-60-7|Z-Gly-Osu|BLD Pharm [bldpharm.com]

- 5. CAS 32943-08-1: Z-Gly-Gly-OSu | CymitQuimica [cymitquimica.com]

Synthesis of Z-Gly-Gly-Gly-OSu: An In-depth Technical Guide for Researchers

This guide provides a comprehensive, technically detailed protocol for the synthesis of N-(Benzyloxycarbonyl)glycyl-glycyl-glycyl-N'-hydroxysuccinimide ester (Z-Gly-Gly-Gly-OSu). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to offer field-proven insights, explain the causality behind experimental choices, and ensure the scientific integrity of the process.

Introduction: The Significance of Activated Peptides

N-Hydroxysuccinimide (NHS) esters are highly valuable reagents in peptide synthesis and bioconjugation.[1] The activation of a peptide's C-terminal carboxylic acid to an NHS ester transforms it into a reactive intermediate, primed for efficient amide bond formation with primary amines under mild conditions.[2] this compound, an activated form of the N-terminally protected tripeptide Z-Gly-Gly-Gly-OH, is a key building block for introducing a flexible triglycine linker into more complex molecular architectures. This triglycine motif is often employed to bridge functional domains, improve solubility, or modulate the pharmacokinetic properties of therapeutic candidates.

The benzyloxycarbonyl (Z or Cbz) protecting group is a robust choice for the N-terminus, offering stability during the coupling reaction and straightforward removal under specific conditions, such as catalytic hydrogenation.[3] The synthesis described herein is a two-stage, solution-phase process: first, the preparation of the Z-protected triglycine peptide, and second, its activation with N-hydroxysuccinimide using a carbodiimide coupling agent.

Synthetic Strategy and Mechanistic Considerations

The overall synthesis is a logical progression from a protected dipeptide to the final activated tripeptide. This strategy is designed to control the sequence of amino acid addition and to efficiently generate the desired product.

Stage 1: Synthesis of Z-Gly-Gly-Gly-OH

The synthesis of the triglycine precursor, Z-Gly-Gly-Gly-OH, is achieved through the coupling of Z-Gly-OSu (the activated ester of Z-glycine) with the dipeptide glycyl-glycine (Gly-Gly). This approach is often preferred over stepwise single amino acid additions in solution-phase synthesis to improve yields and simplify purification by working with larger, more easily handled intermediates.

Stage 2: Activation of the C-Terminus via DCC/NHS Coupling

The conversion of the free carboxylic acid of Z-Gly-Gly-Gly-OH to its corresponding N-hydroxysuccinimide ester is a critical activation step. This is accomplished using dicyclohexylcarbodiimide (DCC) as a coupling agent.[4]

The mechanism of DCC-mediated coupling is a well-established process.[5] DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6] This intermediate is susceptible to nucleophilic attack. In the presence of N-hydroxysuccinimide (NHS), the O-acylisourea intermediate is rapidly converted to the more stable this compound, with the concurrent formation of dicyclohexylurea (DCU) as a byproduct.[7] The use of NHS is crucial as it minimizes side reactions, such as the formation of N-acylurea, and provides an active ester that is stable enough for isolation while being sufficiently reactive for subsequent conjugation reactions.[6][7]

Caption: DCC/NHS activation of Z-Gly-Gly-Gly-OH.

Experimental Protocols

Safety Precaution: Dicyclohexylcarbodiimide (DCC) is a potent sensitizer and is toxic.[3][8][9][10] Always handle DCC in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11]

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Z-Gly-OSu | ≥98% | Commercially Available |

| Glycyl-glycine (Gly-Gly) | ≥99% | Commercially Available |

| Sodium Bicarbonate (NaHCO₃) | ACS Grade | Standard Supplier |

| Dichloromethane (DCM) | Anhydrous | Standard Supplier |

| Ethyl Acetate (EtOAc) | ACS Grade | Standard Supplier |

| Hydrochloric Acid (HCl) | Concentrated | Standard Supplier |

| N,N'-Dicyclohexylcarbodiimide (DCC) | ≥99% | Standard Supplier |

| N-Hydroxysuccinimide (NHS) | ≥98% | Standard Supplier |

| Tetrahydrofuran (THF) | Anhydrous | Standard Supplier |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Standard Supplier |

Stage 1: Synthesis of Z-Gly-Gly-Gly-OH

This protocol is adapted from established methods for peptide coupling in solution.[12]

-

Preparation of Gly-Gly Solution: In a 250 mL round-bottom flask, dissolve Gly-Gly (1.0 eq.) and sodium bicarbonate (2.2 eq.) in deionized water (approx. 100 mL for 10 mmol scale). Stir at room temperature until all solids are dissolved.

-

Addition of Z-Gly-OSu: In a separate beaker, dissolve Z-Gly-OSu (1.0 eq.) in a minimal amount of a suitable organic solvent like acetone or THF (e.g., 50 mL). Add this solution dropwise to the stirring Gly-Gly solution at room temperature over 30 minutes.

-

Reaction: Allow the biphasic mixture to stir vigorously at room temperature overnight (12-18 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of Z-Gly-OSu.

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the aqueous layer with dichloromethane (2 x 50 mL) to remove any unreacted starting material and byproducts.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl. A white precipitate of Z-Gly-Gly-Gly-OH should form.

-

-

Isolation and Purification:

-

Collect the precipitate by vacuum filtration and wash with cold deionized water (2 x 30 mL).

-

Dry the solid under vacuum to a constant weight.

-

The crude product can be further purified by recrystallization from a water/ethanol mixture if necessary.[13]

-

Stage 2: Synthesis of this compound

This protocol is based on the Steglich esterification and is a standard method for creating NHS esters.[5]

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a drying tube, suspend Z-Gly-Gly-Gly-OH (1.0 eq.) and N-hydroxysuccinimide (1.1 eq.) in anhydrous tetrahydrofuran (THF, approx. 100 mL for 5 mmol scale).

-

DCC Addition: Cool the suspension to 0 °C in an ice bath. In a separate beaker, dissolve DCC (1.1 eq.) in a minimal amount of anhydrous THF (e.g., 20 mL). Add the DCC solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains at 0 °C. A white precipitate of dicyclohexylurea (DCU) will begin to form.[14]

-

Reaction: Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and continue stirring overnight (12-16 hours).

-

Work-up and Purification:

-

Filter the reaction mixture through a sintered glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of anhydrous THF.

-

Combine the filtrates and evaporate the solvent under reduced pressure to obtain a white solid.

-

To ensure complete removal of DCU, the crude product can be redissolved in a minimal amount of a solvent in which DCU is poorly soluble (e.g., acetonitrile) and filtered again.[15]

-

The product, this compound, can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.

-

Caption: Overall workflow for the synthesis of this compound.

Characterization and Data

Thorough characterization of both the intermediate and final product is essential to validate the success of the synthesis.

| Compound | Molecular Formula | Molecular Weight | Expected Appearance | Expected Melting Point (°C) |

| Z-Gly-Gly-Gly-OH | C₁₄H₁₇N₃O₆ | 323.30 | White solid | ~175-180 |

| This compound | C₁₈H₂₀N₄O₈ | 420.38 | White crystalline solid | ~150-155 |

Analytical Characterization:

-

¹H and ¹³C NMR Spectroscopy: The structures of Z-Gly-Gly-Gly-OH and this compound should be confirmed by NMR. For Z-Gly-Gly-Gly-OH, characteristic peaks for the benzylic protons of the Z-group (~5.1 ppm) and the α-protons of the glycine residues will be present.[16][17] Upon conversion to the NHS ester, new signals corresponding to the succinimide protons will appear (~2.9 ppm).[16] The carbonyl carbon signals in ¹³C NMR are also diagnostic.[18][19]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to monitor the reaction. The disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the characteristic carbonyl stretches of the NHS ester (around 1740, 1780, and 1815 cm⁻¹) are indicative of a successful reaction.

-

Mass Spectrometry (MS): The molecular weight of the final product should be confirmed by high-resolution mass spectrometry (HRMS) to ensure the correct product has been formed.

Field-Proven Insights and Troubleshooting

-

Solubility of Glycine-Rich Peptides: Polyglycine sequences can be challenging to work with due to their poor solubility in many organic solvents, which can lead to aggregation.[20] In the synthesis of Z-Gly-Gly-Gly-OH, maintaining a basic aqueous solution until the final acidification step is crucial for keeping the reactants in solution. For the DCC/NHS coupling, using a more polar aprotic solvent like dimethylformamide (DMF) instead of THF may be necessary if solubility issues arise, though THF is often preferred for easier removal of DCU.[21][22][23]

-

Complete Removal of DCU: Dicyclohexylurea (DCU) is notoriously difficult to remove completely and can co-crystallize with the product. Filtering the reaction mixture cold can improve the precipitation of DCU. If DCU persists, redissolving the crude product in a solvent where the desired product is soluble but DCU is not (e.g., acetonitrile) and re-filtering is an effective purification step.[15]

-

Stability of this compound: N-hydroxysuccinimide esters are sensitive to moisture and hydrolysis is a competing reaction.[2][24][25][26] The final product should be handled quickly, stored under anhydrous conditions (e.g., in a desiccator over P₂O₅), and kept at low temperatures (-20 °C) to maximize its shelf life. It is advisable to use the activated ester as soon as possible after its synthesis.[24]

-

Troubleshooting Low Yields in DCC/NHS Coupling: Low yields can often be attributed to impure or wet solvents and reagents.[4][6] Ensure all glassware is oven-dried and solvents are anhydrous. The quality of DCC is also critical; it should be a low-melting solid. If it is oily or discolored, it may have degraded.

Conclusion

The synthesis of this compound is a robust and reproducible process that provides a valuable building block for peptide chemistry and bioconjugation. By understanding the underlying mechanisms, adhering to careful experimental technique, and being aware of potential challenges such as solubility and purification, researchers can successfully synthesize this activated triglycine peptide with high purity and yield. This guide provides the necessary framework and insights to achieve this outcome, fostering both efficiency and scientific rigor in the laboratory.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. benchchem.com [benchchem.com]

- 5. Steglich Esterification [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 8. carlroth.com:443 [carlroth.com:443]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

- 11. dcfinechemicals.com [dcfinechemicals.com]

- 12. CN101654473A - Synthesis method of amino-protecting glycine dipeptidase derivant - Google Patents [patents.google.com]

- 13. CN1022320C - Purification method of glycine - Google Patents [patents.google.com]

- 14. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. reddit.com [reddit.com]

- 16. researchgate.net [researchgate.net]

- 17. 1H and 13C NMR studies of glycine in anisotropic media: double-quantum transitions and the effects of chiral interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]

- 19. University of Ottawa NMR Facility Blog: Glycine as a 13C CPMAS Setup Sample [u-of-o-nmr-facility.blogspot.com]

- 20. benchchem.com [benchchem.com]

- 21. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 22. jpt.com [jpt.com]

- 23. biosynth.com [biosynth.com]

- 24. documents.thermofisher.com [documents.thermofisher.com]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00042D [pubs.rsc.org]

The Architect of Bioconjugation: A Technical Guide to the Mechanism and Application of Z-Gly-Gly-Gly-OSu

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide serves as an in-depth exploration of Z-Gly-Gly-Gly-OSu, a heterobifunctional crosslinker pivotal in modern bioconjugation strategies. As a Senior Application Scientist, the following discourse moves beyond a mere recitation of facts, delving into the causality of experimental choices and the inherent logic of the protocols discussed. We will dissect the molecule's core reactivity, the strategic importance of its constituent parts, and its application in creating precisely engineered biomolecules.

Deconstructing the Reagent: A Trifecta of Functionality

This compound is a meticulously designed molecule comprising three key functional domains: the N-terminal protecting group (Z-group), the triglycine peptide linker, and the amine-reactive N-hydroxysuccinimide (OSu) ester. Understanding the role of each component is fundamental to harnessing its full potential.

-

The Carboxybenzyl (Z) Protecting Group: This temporary guardian of the N-terminus of the glycine linker serves to prevent unwanted polymerization during synthesis and ensures that the reactivity of the molecule is directed solely through the OSu ester. Its removal is typically achieved under specific conditions, such as catalytic hydrogenation, which do not affect the newly formed amide bond of the bioconjugate.

-

The Triglycine (Gly-Gly-Gly) Linker: More than just a simple spacer, the triglycine linker imparts critical properties to the final conjugate. Composed of the smallest amino acid, glycine, this linker is characterized by its flexibility, which can be crucial for maintaining the biological activity of the conjugated molecules by minimizing steric hindrance. Furthermore, its hydrophilic nature can enhance the solubility of the resulting bioconjugate. While often considered relatively stable, the susceptibility of glycine-rich sequences to certain proteases is a key consideration in the design of cleavable linkers for drug delivery systems, a topic we will explore in greater detail.[1]

-

The N-Hydroxysuccinimide (OSu) Ester: This is the reactive heart of the molecule. The OSu ester is a highly efficient acylating agent that selectively reacts with primary and secondary amines to form stable amide bonds.[2] This reactivity is the cornerstone of its utility in labeling and crosslinking proteins, peptides, and other biomolecules.

The Core Mechanism: Amine Acylation via Nucleophilic Acyl Substitution

The primary mechanism of action of this compound is a nucleophilic acyl substitution reaction with primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins.

The reaction proceeds as follows:

-

Nucleophilic Attack: The unprotonated primary amine of the target biomolecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the OSu ester.

-

Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient and unstable tetrahedral intermediate.

-

Collapse and Amide Bond Formation: The intermediate rapidly collapses, leading to the departure of the N-hydroxysuccinimide leaving group and the formation of a highly stable amide bond between the triglycine linker and the target biomolecule.

Caption: Nucleophilic acyl substitution mechanism of this compound with a primary amine.

The Critical Role of pH

The efficiency of the acylation reaction is highly pH-dependent. The reacting amine must be in its unprotonated, nucleophilic state. Therefore, the reaction is typically carried out at a pH slightly above the pKa of the target primary amines (for lysine, the ε-amino group has a pKa of ~10.5). A common reaction pH range is 8.0 to 9.0.

However, a competing reaction, the hydrolysis of the OSu ester, is also accelerated at alkaline pH. This necessitates a careful optimization of the reaction pH to maximize the yield of the desired conjugate while minimizing the loss of the reagent to hydrolysis.

The Biological Dimension: The Fate of the Triglycine Linker

In the context of drug delivery, particularly in the design of Antibody-Drug Conjugates (ADCs), the linker is not merely a covalent tether but a dynamic component that can dictate the efficacy and safety of the therapeutic. The triglycine linker in this compound-derived conjugates can be designed to be either stable or cleavable.

While glycine-rich linkers are often considered to be relatively resistant to proteolysis, their susceptibility to cleavage by certain enzymes, such as cathepsins which are abundant in the lysosomal compartment of cells, has been explored in the design of ADCs.[3] Upon internalization of the ADC into a target cell, lysosomal proteases can potentially cleave the peptide linker, releasing the conjugated payload in a site-specific manner. However, it is crucial to note that some studies have utilized triglycine linkers as non-cleavable controls, suggesting their stability can be context-dependent. Therefore, the enzymatic lability of a triglycine linker should be empirically validated for each specific application.

A Practical Framework: Experimental Protocol for Antibody Conjugation

The following protocol provides a robust starting point for the conjugation of this compound to an antibody. This protocol is designed as a self-validating system, with embedded quality control steps.

Materials and Reagents

-

Antibody (in an amine-free buffer, e.g., PBS)

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.5

-

Quenching Reagent: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

-

Purification System: Size-exclusion chromatography (e.g., Sephadex G-25) or dialysis cassettes

-

Spectrophotometer

Step-by-Step Methodology

-

Antibody Preparation:

-

Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange into the Reaction Buffer.

-

Adjust the antibody concentration to 2-5 mg/mL.

-

-

This compound Stock Solution Preparation:

-

Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL. The OSu ester is moisture-sensitive, so prolonged storage in solution is not recommended.

-

-

Conjugation Reaction:

-

Add a calculated molar excess of the this compound stock solution to the antibody solution. A starting point of a 10- to 20-fold molar excess is recommended.

-

Incubate the reaction mixture for 1-2 hours at room temperature or for 4 hours at 4°C with gentle mixing.

-

-

Quenching the Reaction:

-

Add the Quenching Reagent to a final concentration of 50-100 mM to consume any unreacted this compound.

-

Incubate for 30 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Remove unreacted crosslinker and byproducts by size-exclusion chromatography or dialysis.

-

Caption: A streamlined workflow for the conjugation of this compound to an antibody.

Characterization and Quality Control

-

Degree of Labeling (DOL): The average number of linker molecules conjugated per antibody can be determined using various methods. If the linker or a subsequently attached molecule has a unique absorbance, spectrophotometry can be used. Alternatively, mass spectrometry (MALDI-TOF or ESI-MS) provides a more precise determination of the DOL by comparing the mass of the conjugated antibody to the unconjugated antibody.[4][5][6][7]

-

Purity and Aggregation: Size-exclusion chromatography (SEC-HPLC) is essential to confirm the removal of unconjugated linker and to assess the presence of aggregates in the final product.

-

Functional Activity: A biological assay relevant to the antibody's function should be performed to ensure that the conjugation process has not compromised its activity.

Quantitative Considerations: Reaction and Hydrolysis Kinetics

The success of a bioconjugation reaction hinges on the interplay between the rate of the desired amidation reaction and the rate of the competing hydrolysis of the OSu ester.

| Condition | Effect on Amidation | Effect on Hydrolysis | Recommendation |

| pH | Increases with pH (more deprotonated amines) | Increases significantly with pH | Optimize in the range of 8.0-9.0 |

| Temperature | Increases with temperature | Increases with temperature | Room temperature is a good starting point |

| Concentration | Higher concentration of reactants increases the rate | Independent of biomolecule concentration | Use a reasonably high antibody concentration (2-5 mg/mL) |

| Solvent | Apolar aprotic solvents (DMF, DMSO) are used to dissolve the reagent | Aqueous buffers are required for biomolecules | Minimize the percentage of organic co-solvent (<10%) |

Table 1: Factors Influencing the Reaction of this compound.

The half-life of NHS esters in aqueous solution is highly pH-dependent, decreasing from hours at neutral pH to minutes at pH 8.5-9.0. This underscores the importance of preparing the this compound solution immediately before use and performing the conjugation reaction in a timely manner.

Concluding Remarks

This compound is a versatile and powerful tool in the arsenal of the modern bioconjugation scientist. Its well-defined reactivity, coupled with the tunable properties of its triglycine linker, allows for the precise construction of complex biomolecular architectures. A thorough understanding of its mechanism of action, the factors governing its reactivity, and the methods for characterizing its products is paramount to its successful application in research and therapeutic development. This guide provides the foundational knowledge and a practical framework to empower researchers to confidently and effectively utilize this important reagent.

References

- 1. Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides [biosyn.com]

- 2. CAS 32943-08-1: Z-Gly-Gly-OSu | CymitQuimica [cymitquimica.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. support.nanotempertech.com [support.nanotempertech.com]

- 5. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]

- 6. Degree of labeling (DOL) step by step [abberior.rocks]

- 7. info.gbiosciences.com [info.gbiosciences.com]

An In-Depth Technical Guide to Benzyloxycarbonyl-glycyl-glycyl-glycine N-hydroxysuccinimide Ester: A Versatile Linker for Bioconjugation

Abstract

This technical guide provides a comprehensive overview of benzyloxycarbonyl-glycyl-glycyl-glycine N-hydroxysuccinimide ester (Z-Gly-Gly-Gly-OSu), a specialized chemical linker used in the field of bioconjugation. The guide is intended for researchers, scientists, and drug development professionals. It delves into the synthesis of this linker, its chemical properties, and its applications, with a particular focus on its role in the development of Antibody-Drug Conjugates (ADCs). The document further explores the mechanistic aspects of its utility, including its behavior in biological systems, and provides detailed, field-proven experimental protocols for its synthesis and application.

Introduction: The Role of Peptide Linkers in Modern Therapeutics

The targeted delivery of therapeutic agents to specific sites within the body is a cornerstone of modern drug development. This approach aims to maximize the efficacy of a drug while minimizing its off-target effects, thereby reducing toxicity and improving the therapeutic window. A key technology in this field is the use of bioconjugates, where a targeting moiety, such as a monoclonal antibody, is chemically linked to a payload, such as a cytotoxic drug. The success of these constructs, particularly Antibody-Drug Conjugates (ADCs), is critically dependent on the nature of the linker that connects the antibody to the drug.[1]

Peptide linkers have emerged as a highly versatile class of linkers due to their biocompatibility and the ability to engineer their properties, such as stability and cleavability.[2] These short amino acid sequences can be designed to be stable in systemic circulation and then be selectively cleaved by enzymes present in the target cell's microenvironment, such as the lysosomes.[3] This targeted release of the payload is a crucial factor in the efficacy of many ADCs.[4]

This guide focuses on a specific and highly relevant peptide linker: benzyloxycarbonyl-glycyl-glycyl-glycine N-hydroxysuccinimide ester. The triglycine motif provides a flexible and hydrophilic spacer, while the N-terminal benzyloxycarbonyl (Z) group offers protection during synthesis and the C-terminal N-hydroxysuccinimide (NHS) ester provides a reactive handle for conjugation to primary amines on biomolecules.[5][6]

Synthesis of Benzyloxycarbonyl-glycyl-glycyl-glycine N-hydroxysuccinimide Ester

The synthesis of this compound is a multi-step process that begins with the sequential coupling of glycine units, followed by the activation of the C-terminal carboxylic acid with N-hydroxysuccinimide. The following protocol is based on established peptide synthesis methodologies.[4][7]

Synthesis of the Precursor: Benzyloxycarbonyl-glycyl-glycyl-glycine (Z-Gly-Gly-Gly-OH)

The synthesis of the triglycine peptide precursor can be achieved through a sequential coupling strategy. A Chinese patent provides a detailed method for the synthesis of Z-protected triglycine as an intermediate in the production of tetra-glycylglycine.[4]

Experimental Protocol: Synthesis of Z-Gly-Gly-Gly-OH

-

Preparation of Z-glycine: Glycine is dissolved in water, and the pH is adjusted to 9-10 with 4N aqueous sodium hydroxide solution at 5-10 °C. Benzyl chloroformate is then added dropwise. After the reaction is complete, ethyl acetate is added, and the pH is adjusted to 2 with hydrochloric acid. The mixture is then stirred to crystallize, and the Z-glycine product is collected by centrifugation and dried.[4]

-

Activation of Z-glycine: The dried Z-glycine is dissolved in ethyl acetate, and N-hydroxysuccinimide (HOSU) and dicyclohexylcarbodiimide (DCC) are added. The reaction is carried out at 25-30 °C. After the reaction is complete, the solid dicyclohexylurea byproduct is filtered off to yield a solution of Z-Gly-OSu in ethyl acetate.[4]

-

Coupling to form Z-Gly-Gly-OH: The Z-Gly-OSu solution is added to a solution of glycylglycine in an aqueous sodium bicarbonate solution. The reaction is carried out at room temperature. After completion, the ethyl acetate layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are then acidified with hydrochloric acid to a pH of 2.2-2.5 to precipitate Z-Gly-Gly-OH, which is then collected and dried.

-

Formation of Z-Gly-Gly-Gly-OH: The process is repeated by activating the Z-Gly-Gly-OH with HOSU and DCC, followed by coupling with glycine to yield Z-Gly-Gly-Gly-OH.

Activation to Benzyloxycarbonyl-glycyl-glycyl-glycine N-hydroxysuccinimide Ester (this compound)

The final step is the conversion of the carboxylic acid of Z-Gly-Gly-Gly-OH to the reactive NHS ester. This is a critical step for enabling the subsequent bioconjugation.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: Z-Gly-Gly-Gly-OH is dissolved in a suitable anhydrous solvent, such as dioxane or dimethylformamide (DMF).[7]

-

Addition of Reagents: N-hydroxysuccinimide (1.1 equivalents) and a coupling agent such as dicyclohexylcarbodiimide (DCC) (1.1 equivalents) are added to the solution.[7][8]

-

Reaction Conditions: The reaction mixture is stirred at room temperature overnight.

-

Workup and Purification: The dicyclohexylurea precipitate is removed by filtration. The filtrate is then concentrated under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure this compound.

Diagram of Synthesis Workflow

References

- 1. Z-Gly-gly-gly-gly-OH | C16H20N4O7 | CID 344904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Engineering Enzyme‐Cleavable Oligonucleotides by Automated Solid‐Phase Incorporation of Cathepsin B Sensitive Dipeptide Linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iphasebiosci.com [iphasebiosci.com]

- 4. CN103204905A - Method for synthesizing tetra-glycylglycine - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. prepchem.com [prepchem.com]

- 8. peptide.com [peptide.com]

The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Carboxybenzyl (Z) Protecting Group

For Researchers, Scientists, and Drug Development Professionals.

Abstract

The ability to synthesize peptides with defined sequences is a cornerstone of modern chemistry, biochemistry, and pharmacology.[1] This capability, however, was not always within our grasp. Before the 1930s, attempts to link amino acids often resulted in uncontrolled polymerization, yielding complex and uncharacterizable mixtures. The landscape of chemical synthesis was irrevocably changed with the introduction of the carboxybenzyl (Cbz or Z) protecting group by Max Bergmann and Leonidas Zervas in 1932.[1][2][3] This innovation provided the first reliable method for the stepwise synthesis of peptides, paving the way for the development of novel therapeutics, research tools, and a deeper understanding of biological processes.[1][2] This technical guide provides an in-depth exploration of the Z-protecting group, its historical significance, core chemical principles, detailed experimental protocols, and its strategic role in modern peptide synthesis.

The Foundational Challenge: Overcoming Uncontrolled Polymerization

The primary obstacle in early peptide synthesis was the inherent bifunctional reactivity of amino acids. Each amino acid possesses at least two reactive functional groups: a nucleophilic amino group (-NH₂) and an electrophilic carboxylic acid group (-COOH).[1] When attempting to form a peptide bond by activating the carboxylic acid of one amino acid to react with the amino group of another, the activated amino acid could just as easily react with another molecule of itself.[1] This lack of control led to random polymerization and severely limited the synthesis of peptides with a specific, predetermined sequence.[1]

The solution to this problem lies in the concept of temporary "masking" or protection of one of the reactive groups.[4][5][6] A protecting group is a reversibly formed derivative of a functional group that temporarily reduces its reactivity, allowing a chemical transformation to be carried out selectively at another site in the molecule.[4][6] For successful peptide synthesis, the α-amino group of the "N-terminal" amino acid is protected, while the carboxylic acid of the "C-terminal" amino acid is often protected as an ester. The free carboxyl group of the N-protected amino acid is then activated to react with the free amino group of the C-protected amino acid, forming a specific dipeptide.

The Bergmann-Zervas Breakthrough: The Carboxybenzyl (Z) Group

In a landmark 1932 paper, Max Bergmann and Leonidas Zervas introduced the carboxybenzyl group (also known as benzyloxycarbonyl, Cbz, or Z in honor of Zervas) as the first truly effective and reversible Nα-protecting group for peptide synthesis.[2][3] This discovery laid the foundation for the field of controlled peptide chemical synthesis.

The Z-group is introduced by reacting the amino group of an amino acid with benzyl chloroformate under basic conditions.[7] This converts the highly nucleophilic amine into a significantly less reactive urethane (carbamate) linkage.[3][7]

Core Advantages of the Z-Protecting Group:

-

Ease of Introduction: The Z-group is readily introduced, and the resulting Z-protected amino acids are often stable, crystalline solids that are easy to purify and handle.[7][8]

-

Robust Stability: Z-protected amines are stable to a wide range of reaction conditions, including basic and mildly acidic media, offering flexibility in subsequent synthetic steps.[1][7][9]

-

Racemization Resistance: The urethane linkage of the Z-group helps to suppress racemization at the α-carbon during peptide coupling reactions, a critical factor in maintaining the stereochemical integrity of the final peptide.[7][8][9]

-

Versatile Cleavage Conditions: The Z-group can be removed under specific and relatively mild conditions that do not affect other functional groups in the peptide chain, a concept known as orthogonality.[9][10]

The Chemistry of the Z-Group: Protection and Deprotection

Protection of the α-Amino Group

The introduction of the Z-group, or benzyloxycarbonylation, is typically achieved by a Schotten-Baumann reaction. The amino acid is dissolved in an aqueous basic solution (e.g., sodium carbonate or sodium hydroxide) and reacted with benzyl chloroformate.

Mechanism of Z-Group Introduction:

Experimental Protocol: Z-Protection of an Amino Acid

-

Dissolution: Dissolve the amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) while cooling in an ice bath.[1]

-

Addition of Benzyl Chloroformate: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.[1]

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[1]

-

Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.[1]

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl. This protonates the carboxyl group, causing the Z-protected amino acid to precipitate.[1]

-

Extraction and Isolation: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crystalline Z-protected amino acid.[1]

Deprotection: Cleavage of the Z-Group

The selective removal of the Z-group is a critical step in peptide synthesis. The two most common methods for Z-group cleavage are catalytic hydrogenolysis and acidolysis.

This is the mildest and most common method for Z-group removal.[3] The Z-protected peptide is treated with hydrogen gas in the presence of a palladium catalyst (typically 10% Pd on carbon). The reaction proceeds at room temperature and neutral pH, making it compatible with many other functional groups.[3]

Mechanism of Hydrogenolysis:

Experimental Protocol: Hydrogenolytic Cleavage of the Z-Group

-

Setup: In a flask equipped with a magnetic stir bar, dissolve the Z-protected peptide (1.0 equivalent) in a suitable solvent such as methanol or ethanol.[1]

-

Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol %).[1]

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times. Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature.[1]

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected peptide.

The Z-group can also be cleaved under strong acidic conditions.[8] A common reagent for this is a solution of hydrogen bromide in acetic acid (HBr/AcOH).[7] This method is harsher than hydrogenolysis and is typically used when the peptide contains functional groups that are sensitive to catalytic hydrogenation (e.g., sulfur-containing amino acids like methionine or cysteine).

Mechanism of Acidolysis:

Experimental Protocol: Acidolytic Cleavage of the Z-Group

-

Reaction: Treat the Z-protected peptide with a solution of 33% HBr in acetic acid.[7]

-

Stirring: Stir the reaction mixture at room temperature for 60 to 90 minutes.[7]

-

Monitoring: Monitor the reaction by TLC.[7]

-

Precipitation: Upon completion, precipitate the deprotected peptide hydrobromide salt by adding dry diethyl ether.[7]

-

Isolation: Collect the precipitate by filtration, wash with dry ether, and dry under vacuum.

Strategic Application and Orthogonality

The choice of protecting group strategy is fundamental to the success of a complex peptide synthesis.[7] The Z-group is a cornerstone of the "Boc/Bzl" strategy, which is primarily used in solution-phase peptide synthesis (SPPS).[9][10] In this strategy, the temporary Nα-protection is provided by the acid-labile tert-butyloxycarbonyl (Boc) group, while more acid-stable benzyl-type groups, including Z, are used for side-chain protection.[10]

The Z-group's stability to the conditions used for Boc removal (typically trifluoroacetic acid, TFA) and its lability to hydrogenolysis provides a level of orthogonality, allowing for selective deprotection at different stages of the synthesis.[9][11]

| Protecting Group | Cleavage Condition | Orthogonal To |

| Z (Benzyloxycarbonyl) | H₂/Pd, HBr/AcOH | Boc, Fmoc |

| Boc (tert-Butoxycarbonyl) | TFA (strong acid) | Z (to H₂/Pd), Fmoc |

| Fmoc (9-Fluorenylmethoxycarbonyl) | Piperidine (base) | Z, Boc |

Table 1: Orthogonality of Common Amino Protecting Groups.

Modern Context and Limitations

While the Z-group was revolutionary and remains a valuable tool, particularly in solution-phase synthesis and for the protection of side chains (e.g., the ε-amino group of lysine), its use in modern solid-phase peptide synthesis (SPPS) is limited.[12] The harsh acidic conditions (HF or HBr/AcOH) required for its cleavage are often incompatible with the acid-sensitive linkers used to attach the peptide to the solid support in the now-dominant Fmoc-based SPPS strategies.[2][12] Furthermore, catalytic hydrogenation is not feasible on a solid support.

Despite these limitations, the Z-group's legacy is undeniable. It transformed peptide synthesis from an art of uncontrolled polymerization into a precise and systematic science.[1] The principles of temporary protection and selective deprotection established by Bergmann and Zervas remain the fundamental logic underpinning all modern peptide synthesis strategies.[2]

Conclusion

The introduction of the carboxybenzyl (Z) protecting group was a pivotal moment in the history of chemical synthesis. It provided the first robust and reliable method for the controlled, stepwise assembly of amino acids into peptides of defined sequence. While modern peptide synthesis is now dominated by solid-phase techniques employing Fmoc and Boc chemistry, the Z-group remains an indispensable tool in the chemist's arsenal, especially for solution-phase synthesis and as a side-chain protecting group. Understanding the chemistry, advantages, and strategic application of the Z-group is essential for any researcher, scientist, or drug development professional working in the field of peptide chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Protective Groups [organic-chemistry.org]

- 5. Mastering Protecting Groups in Peptide Synthesis - Pept... [sbsgenetech.com]

- 6. Protecting group - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 9. scispace.com [scispace.com]

- 10. biosynth.com [biosynth.com]

- 11. youtube.com [youtube.com]

- 12. peptide.com [peptide.com]

The Role of the OSu (N-hydroxysuccinimide) Activating Group in Bioconjugation: A Senior Application Scientist's In-depth Technical Guide

Introduction

In the landscape of modern drug development, diagnostics, and life sciences research, bioconjugation stands as a critical discipline.[1][2] It is the chemical strategy of linking two or more molecules, at least one of which is a biomolecule, to create novel constructs with combined functionalities. At the heart of these elegant synthetic strategies are activating groups, chemical entities that transform a relatively inert functional group into a reactive site ready for covalent bond formation. Among these, the N-hydroxysuccinimide (NHS) ester, often referred to by its succinimidyl ester functional group (OSu), is the undisputed workhorse.[][4][5]

This guide, written from the perspective of a Senior Application Scientist, moves beyond simple protocols to provide a deep, mechanistic understanding of OSu/NHS chemistry. We will explore the causality behind experimental choices, empowering researchers to not only execute conjugation reactions but to intelligently design, optimize, and troubleshoot them. Our focus is on building a self-validating system of knowledge, grounded in authoritative references, to ensure robust and reproducible outcomes in your laboratory.

Core Principles of OSu/NHS Ester Chemistry

The primary function of the OSu/NHS group is to serve as an activated form of a carboxylic acid, enabling its efficient and selective reaction with primary amines to form a highly stable amide bond.[4][6] This process is the foundation for covalently attaching a vast array of molecules—such as fluorescent dyes, biotin tags, polyethylene glycol (PEG) chains, or cytotoxic drugs—to proteins, antibodies, and other amine-containing biomolecules.[5][7]

Mechanism of Action: Nucleophilic Acyl Substitution

The core reaction is a nucleophilic acyl substitution.[][5] The unprotonated primary amine (-NH₂), typically from the N-terminus of a polypeptide or the ε-amino group of a lysine residue, acts as a nucleophile. It attacks the electron-deficient carbonyl carbon of the NHS ester. This forms a transient, unstable tetrahedral intermediate, which then collapses. The N-hydroxysuccinimide (NHS) moiety is expelled as a stable leaving group, resulting in the formation of a new, highly stable amide bond that is effectively irreversible under physiological conditions.[][8][9][10]

Chemoselectivity: The Key to Specificity

The remarkable utility of NHS esters stems from their high selectivity. They react predominantly with primary aliphatic amines.[][8] While side reactions with other nucleophiles like hydroxyls or sulfhydryls can occur, the resulting ester and thioester bonds are far less stable and can be easily hydrolyzed or displaced by amines, making the primary amine reaction the most robust and permanent linkage.[8] This chemoselectivity allows for targeted modification of proteins at their most accessible and abundant reactive sites—lysine residues and the N-terminus—with minimal off-target effects.

Critical Reaction Parameters: The "Why" Behind the Protocol

A successful conjugation is not merely about mixing reagents; it's about controlling a chemical ecosystem. The efficiency of the desired aminolysis (reaction with the amine) is in a constant race against the undesirable hydrolysis (reaction with water).[9][11] Understanding how to tip this balance in your favor is paramount.

The Decisive Role of pH

The pH of the reaction buffer is the single most critical parameter governing the outcome of an NHS ester conjugation.[12][13] It creates a delicate trade-off between activating the nucleophile and deactivating the reagent.

-

Causality at Low pH (<7.2): Primary amines exist in equilibrium between their unprotonated, nucleophilic form (-NH₂) and their protonated, non-nucleophilic ammonium form (-NH₃⁺). The pKa of the lysine side-chain amine is ~10.5.[13] At a pH below 7.2, the vast majority of amines are protonated and thus unreactive, bringing the desired conjugation to a near halt.[12][13][14]

-

The Optimal pH Window (7.2-8.5): This range represents the "sweet spot." It is basic enough to ensure a sufficient concentration of deprotonated, reactive primary amines to drive the reaction forward at a reasonable rate.[5][15][16] For many applications, a pH of 8.3-8.5 is considered ideal for achieving high reaction rates.[12][17][18]

-

Causality at High pH (>8.5): As the pH increases, so does the concentration of hydroxide ions in the solution. These ions aggressively catalyze the hydrolysis of the NHS ester, cleaving it into an unreactive carboxylic acid.[12][15][19] This competing reaction begins to outpace the aminolysis, drastically reducing the yield of the desired conjugate.[13]

Buffer Selection: An Inert Environment is Non-Negotiable

The choice of buffer is a direct consequence of the reaction's chemistry. Since the NHS ester is designed to react with primary amines, the buffer itself must be free of them.

-

Recommended Buffers: Phosphate-buffered saline (PBS), bicarbonate, borate, and HEPES buffers are excellent choices as they provide buffering capacity in the optimal pH range without containing competing nucleophiles.[9][15][16][18]

-

Incompatible Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are fundamentally incompatible with the reaction phase.[20][21] They will directly compete with the target biomolecule, reacting with the NHS ester and dramatically lowering or eliminating the conjugation yield.[9][16][21]

-

A Note on Quenching: The reactivity of amine-containing buffers makes them perfect for quenching or terminating the reaction. Adding a high concentration of a buffer like Tris-HCl at the end of the incubation period will consume any unreacted NHS ester, preventing further modification of the biomolecule.[4][15][16][22]

Temperature and Reagent Concentration

-

Temperature: Reactions are typically performed at room temperature (20-25°C) for 30-120 minutes or at 4°C overnight.[][4] The causality here is a trade-off: room temperature accelerates both the desired reaction and the undesired hydrolysis. In contrast, performing the reaction at 4°C significantly slows the rate of hydrolysis, which can be advantageous for very dilute protein solutions or when working with particularly labile reagents, though it requires a longer incubation time.[5][15]

-

Molar Excess & Protein Concentration: To push the reaction equilibrium towards the formation of the conjugate, a molar excess (typically 10- to 20-fold) of the NHS ester reagent is used.[9][14] This ensures that even with some hydrolytic loss, sufficient active reagent is available to label the target amines. Furthermore, the desired aminolysis is a bimolecular reaction, whereas hydrolysis is a first-order process with respect to the ester. Therefore, maintaining a higher protein concentration (ideally >2 mg/mL) favors the bimolecular conjugation over hydrolysis.[23]

Solvent for NHS Ester Stock Preparation

Many NHS ester reagents are hydrophobic and have poor aqueous solubility.[22] They must first be dissolved in a minimal amount of a dry, water-miscible organic solvent before being added to the aqueous reaction buffer.[12][20]

-

Recommended Solvents: Anhydrous (dry) dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are the solvents of choice.[12][22]

-

Critical Causality: The term "anhydrous" is crucial. Any moisture in the solvent will begin to hydrolyze the NHS ester before it even encounters the target biomolecule, reducing the active concentration of your reagent.[20][24] Additionally, DMF can degrade over time to form dimethylamine, a primary amine that will react with the NHS ester.[12][20] If your DMF has a "fishy" odor, it is contaminated and must not be used.[12][20] Always prepare NHS ester stock solutions immediately before use and do not store them.[7][20]

Quantitative Data Summary: The Impact of pH on Reagent Stability

To provide a clear, evidence-based rationale for the paramount importance of pH control, the following table summarizes the hydrolytic half-life of a typical NHS ester under various conditions. The half-life is the time it takes for 50% of the reactive ester to be degraded.

| pH | Temperature (°C) | Half-life of NHS Ester | Sources |

| 7.0 | 0 | 4-5 hours | [15][16][19] |

| 7.0 | Ambient | ~7 hours | [9] |

| 8.0 | 4 | ~1 hour | [9][18] |

| 8.5 | Room Temperature | 125-180 minutes | [9] |

| 8.6 | 4 | 10 minutes | [15][18][19] |

| 9.0 | Room Temperature | Minutes | [9][25] |

Note: These values are approximate and can vary based on the specific NHS ester compound and buffer composition.

This data starkly illustrates the compromise required for successful conjugation. While the aminolysis reaction is more favorable at higher pH, the rapid degradation of the reagent above pH 8.5 necessitates careful timing and control to achieve high yields.

Experimental Workflow and Protocols

The following section provides a detailed, step-by-step general protocol for a bioconjugation reaction. This workflow is a self-validating system, incorporating best practices to ensure reproducibility.

Detailed Step-by-Step Protocol

This protocol provides a general guideline for labeling a protein. Optimization is often required for specific proteins, labels, and desired degrees of labeling (DOL).

1. Materials & Reagent Preparation

-

Protein Solution: Prepare your protein at a concentration of 2-10 mg/mL in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.4). If the starting buffer contains amines, perform a buffer exchange using a desalting column or dialysis.[7]

-

Reaction Buffer: 1 M Sodium Bicarbonate or Borate buffer, pH 9.0. This will be used to adjust the final reaction pH.

-

NHS Ester Reagent: Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[7][25]

-

Solvent: Anhydrous DMSO or amine-free DMF.

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0.

-

Purification: Size-exclusion desalting column or dialysis cassette appropriate for your protein size.

2. Conjugation Procedure

-

pH Adjustment: To your protein solution, add 1/10th volume of the 1 M Reaction Buffer to bring the final pH to approximately 8.3-8.5. For example, add 100 µL of 1 M sodium bicarbonate (pH 9.0) to 900 µL of your protein solution in PBS.

-

Prepare NHS Ester Stock: Immediately before starting the reaction, dissolve the NHS ester reagent in anhydrous DMSO or DMF to a concentration of 10 mM.[14]

-

Initiate Reaction: Add a 10- to 20-fold molar excess of the 10 mM NHS ester stock solution to the pH-adjusted protein solution.[9][14] Add the reagent dropwise while gently stirring or vortexing. Ensure the final concentration of organic solvent remains below 10% (v/v) to avoid protein denaturation.[7][9]

-

Incubate: Allow the reaction to proceed for 1-2 hours at room temperature or for 4-12 hours at 4°C.[4] If the label is light-sensitive (e.g., a fluorophore), protect the reaction mixture from light by covering the tube with aluminum foil.[4]

-

Quench Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature.[9] This step consumes any remaining active NHS ester.

-

Purify Conjugate: Remove unreacted NHS ester, the NHS leaving group, and quenching buffer molecules by applying the reaction mixture to a desalting column equilibrated with your desired storage buffer (e.g., PBS, pH 7.4).[4][12][17] Dialysis is an alternative for larger volumes.

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. Below are common problems and their underlying causes, reflecting a field-proven, experience-based approach to problem-solving.

| Problem | Probable Cause | Recommended Solution |

| Low or No Conjugation | Incorrect Buffer pH: The reaction buffer pH was outside the optimal 7.2-8.5 range.[23] | Verify the pH of your reaction mixture with a calibrated pH meter before adding the NHS ester. |

| Incompatible Buffer: The protein was in a buffer containing primary amines (e.g., Tris, glycine).[20][21] | Perform buffer exchange into an amine-free buffer like PBS or HEPES before starting the conjugation.[21] | |

| Inactive/Hydrolyzed NHS Ester: The reagent was improperly stored (exposed to moisture) or dissolved in a non-anhydrous solvent.[20][25][26] | Use a fresh vial of reagent. Always allow the vial to warm to room temperature before opening. Use only high-quality, anhydrous-grade DMSO or DMF. You can perform a qualitative activity test by intentionally hydrolyzing a small amount with base and measuring the increase in absorbance at 260 nm from the released NHS.[20][27] | |

| Low Protein Concentration: The concentration of the target biomolecule was too low, allowing the competing hydrolysis reaction to dominate.[23] | Concentrate the protein solution to at least 2 mg/mL before the reaction. | |

| Protein Precipitation | High Organic Solvent Concentration: The volume of DMSO or DMF added exceeded 10% of the total reaction volume, causing the protein to denature and precipitate.[9] | Prepare a more concentrated stock of the NHS ester so that a smaller volume is needed. If necessary, perform the reaction with a more dilute protein solution. |

| Over-modification (High DOL): The protein has been modified with too many hydrophobic labels, leading to aggregation and precipitation. | Reduce the molar excess of the NHS ester reagent used in the reaction. Decrease the reaction time or temperature. |

Conclusion

The OSu/NHS ester activating group is a cornerstone of bioconjugation for sound chemical reasons: its reaction with primary amines is selective, efficient, and yields a highly stable amide bond under biocompatible conditions.[][4][5] Its chemistry is well-understood, allowing for rational control over experimental outcomes by manipulating key parameters—most critically, pH. By understanding the fundamental principles of aminolysis versus hydrolysis, researchers can move from simply following a protocol to intelligently designing conjugation strategies. This deep understanding is essential for the successful development of sophisticated bioconjugates, from fluorescently labeled antibodies for cellular imaging to the next generation of targeted therapeutics like Antibody-Drug Conjugates (ADCs).[][10][28]

References

- 1. researchgate.net [researchgate.net]

- 2. Advances in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. N-Hydroxysuccinimide and N-hydroxysuccinimide ester_Chemicalbook [chemicalbook.com]

- 7. broadpharm.com [broadpharm.com]

- 8. glenresearch.com [glenresearch.com]

- 9. benchchem.com [benchchem.com]

- 10. nbinno.com [nbinno.com]

- 11. benchchem.com [benchchem.com]

- 12. lumiprobe.com [lumiprobe.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]